N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-4-oxothiazolidin-3-yl)-5-(pyridin-4-yl)3-thio)acetamido-1,2,4-triazoles has been explored, revealing potential antibacterial properties against common bacterial strains such as S. aureus and E. coli. This demonstrates the compound's relevance in developing new antibacterial agents (Singh et al., 2010).
Antimalarial Activity and Structure-Activity Relationships
Research into 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from the structural class of the given compound, has shown significant antimalarial activity against Plasmodium berghei in mice. This suggests the potential of these compounds in antimalarial drug development (Werbel et al., 1986).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have shown promising results in analgesic and anti-inflammatory activities. These compounds provide a pathway for the development of new therapeutic agents with reduced ulcerogenic potential, indicating a safer profile for pain and inflammation management (Alagarsamy et al., 2015).
Enzyme Inhibition and Molecular Docking Studies
N-aryl/aralkyl derivatives of 2-(4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-ylthio)acetamide have been synthesized and evaluated for their enzyme inhibitory potentials. These compounds have shown significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which could be beneficial in the treatment of diseases like Alzheimer's (Riaz et al., 2020).
Synthesis of Novel Derivatives
The successful synthesis of derivatives bearing both 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties from anthranilic acid and aryl isothiocyanates showcases the chemical versatility and potential pharmacological applications of these novel compounds (Nguyen et al., 2022).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-13(26)21-14-6-8-15(9-7-14)22-18(27)12-29-19-16-4-2-3-5-17(16)24(10-11-25)20(28)23-19/h6-9,25H,2-5,10-12H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKVYQQHNKLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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